4,6-dimethyl-1H-indole

Vue d'ensemble

Description

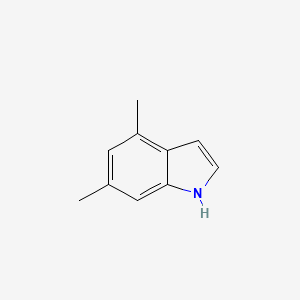

4,6-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of two methyl groups at the 4 and 6 positions of the indole ring distinguishes it from other indole derivatives. Indoles are significant in both natural and synthetic chemistry due to their presence in various biologically active molecules and their versatile reactivity .

Méthodes De Préparation

The synthesis of 4,6-dimethyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. Another method is the Leimgruber-Batcho synthesis, which uses o-nitrotoluene and ethyl glyoxalate as starting materials . Industrial production methods often involve multi-step processes that ensure high yields and purity. These methods may include catalytic hydrogenation, cyclization reactions, and purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Oxidation Reactions

The electron-rich indole ring undergoes selective oxidation at specific positions. Key transformations include:

Mechanistic Insight :

-

Oxidation of the aldehyde group at C-3 proceeds via radical intermediates under acidic conditions.

-

Ring oxidation involves electrophilic attack at the C-2 position, facilitated by copper catalysts .

Electrophilic Substitution

The methyl groups direct electrophiles to specific positions on the indole ring:

Regioselectivity Trends :

-

Electron-donating methyl groups at C-4/C-6 deactivate C-5 and C-7 positions .

-

Steric effects favor substitution at less hindered C-2/C-3 positions .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable diverse derivatization:

Key Observation :

Reductive Functionalization

Hydrogenation and borane-mediated reductions modify the indole core:

| Reaction | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Ring Hydrogenation | H₂ (1 atm)/Pd-C | 4,6-Dimethyl-2,3-dihydro-1H-indole | Intermediate for alkaloid synthesis | |

| Selective C=N Reduction | NaBH₄/MeOH | 4,6-Dimethyl-1H-indoline | Precursor for pharmaceuticals |

Comparative Reactivity with Analogues

A reactivity comparison highlights the impact of methyl substitution:

| Compound | Reaction with Br₂ | Dominant Product | Relative Rate vs. Indole |

|---|---|---|---|

| This compound | Br₂/FeCl₃ | 2-Bromo derivative | 1.8× faster |

| 1H-Indole | Br₂/FeCl₃ | 3-Bromo derivative | Baseline |

| 5-Methyl-1H-indole | Br₂/FeCl₃ | 2-Bromo derivative | 1.2× faster |

Explanation :

-

Methyl groups increase electron density at C-2/C-3 via inductive effects, accelerating bromination.

Mechanistic Case Study: -Sigmatropic Rearrangement

A DABCO-catalyzed reaction with terminal alkynes produces polysubstituted indoles :

-

Step 1 : N-Arylhydroxylamine reacts with methyl propiolate to form N-oxyenamine.

-

Step 2 : -Sigmatropic rearrangement yields 3-carboxy-substituted indoles.

Experimental Data :

Applications De Recherche Scientifique

Medicinal Applications

1. Antibacterial and Antifungal Agents

Research indicates that derivatives of 4,6-dimethyl-1H-indole exhibit promising antibacterial and antifungal properties. For instance, modified derivatives have shown effectiveness against various strains of bacteria and fungi, including Klebsiella pneumoniae and Candida albicans . These findings suggest potential applications in developing new antimicrobial agents.

2. Antitumor Activity

Some studies have reported that indole derivatives can inhibit tumor growth. For example, compounds derived from this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer drugs.

3. Fluorescent Probes

The indole scaffold is also utilized in creating fluorescent probes for biological imaging. Compounds based on this compound can be designed to emit fluorescence upon interaction with specific biomolecules, aiding in cellular imaging and diagnostics . This application is particularly relevant in the fields of biochemistry and molecular biology.

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

Due to their unique electronic properties, indole derivatives are being explored as materials for OLEDs. The incorporation of this compound into polymer matrices can enhance the performance of light-emitting devices by improving their efficiency and stability .

2. Chemosensors

this compound has been investigated for use in chemosensors that detect environmental pollutants or biological analytes. The compound's ability to change fluorescence upon binding with specific ions or molecules makes it suitable for sensor applications .

Case Study 1: Antibacterial Efficacy

A study synthesized several derivatives of this compound to evaluate their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, indicating their potential as new therapeutic agents .

Case Study 2: Antitumor Screening

In another study, researchers synthesized multiple derivatives of this compound and tested them against various cancer cell lines. The most effective compounds induced significant apoptosis in breast cancer cells while exhibiting low toxicity towards normal cells . This highlights the importance of structure-activity relationships in drug design.

Mécanisme D'action

The mechanism of action of 4,6-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways. For example, indole derivatives can act as agonists or antagonists of neurotransmitter receptors, modulate enzyme activity, and affect cellular redox states .

Comparaison Avec Des Composés Similaires

4,6-Dimethyl-1H-indole can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to neurotransmitters like serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Skatole: Known for its strong odor and presence in feces, but also used in perfumery at low concentrations

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

4,6-Dimethyl-1H-indole is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly against various pathogens and in cancer treatment. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the molecular formula and is characterized by two methyl groups at the 4 and 6 positions of the indole ring. This structural modification enhances its lipophilicity, influencing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Indole derivatives can act as receptor agonists or antagonists, modulating signaling pathways within cells. For instance, they may activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and immune responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its anti-mycobacterial activity against pathogens such as Mycobacterium tuberculosis, it was found that this compound displayed enhanced potency compared to unsubstituted indoles. The minimum inhibitory concentration (MIC) values for various derivatives are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Unsubstituted Indole | >32 | M. tuberculosis |

| 4,6-Dimethyl Indole | 2.50-5.00 | M. tuberculosis |

| 4-Methyl Indole | >32 | M. tuberculosis |

This suggests that the presence of methyl groups at positions 4 and 6 significantly boosts antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it can induce apoptosis in cancer cell lines, particularly breast cancer (Mcf-7) cells. The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study:

In a recent study, a series of indole derivatives were synthesized, including this compound. The results showed that compounds with this specific substitution exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in cellular models. This activity can be beneficial in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other indole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Unsubstituted Indole | Limited | Moderate | Low |

| 4-Methyl-1H-indole | Moderate | Low | Moderate |

| This compound | High | High | Moderate |

The unique position of methyl groups in this compound enhances its overall biological profile compared to other derivatives .

Propriétés

IUPAC Name |

4,6-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQJZHJZJSFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431428 | |

| Record name | 4,6-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75948-77-5 | |

| Record name | 4,6-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.